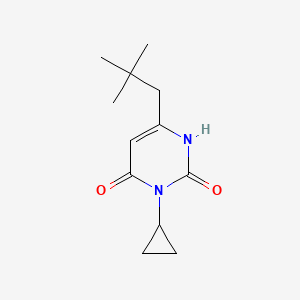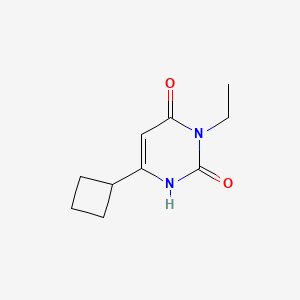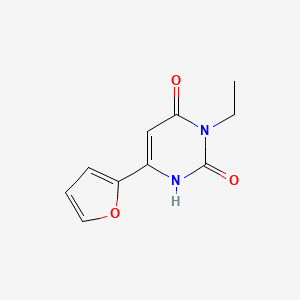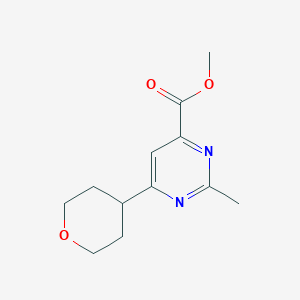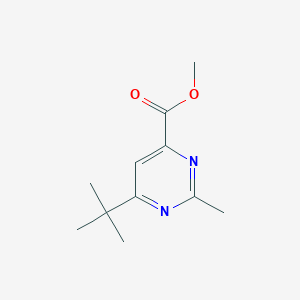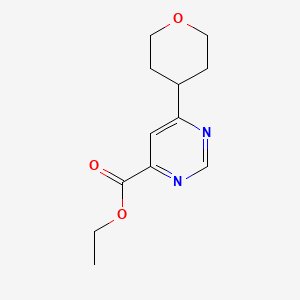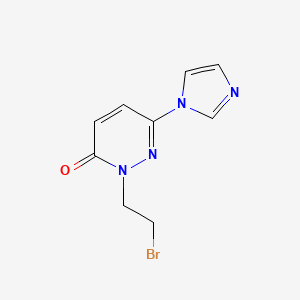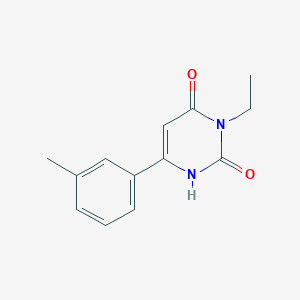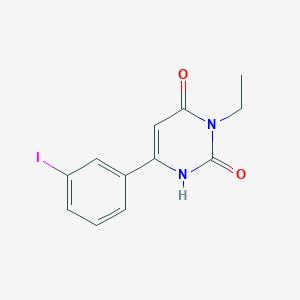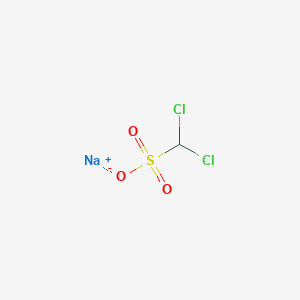
Sodium dichloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Dichloromethanesulfonate is a reagent used in alkaline hydrolysis of trichloromethanesulfeny chloride and in simple preparation of dichloromethanesulfinates .
Synthesis Analysis
The synthesis of Sodium Dichloromethanesulfonate involves the reduction of aryl methanesulfonates with sodium hydride. This process results in the formation of sulfone-sulfonate esters as well as products arising from SO bond rupture .Molecular Structure Analysis
The molecular formula of Sodium Dichloromethanesulfonate is CHCl2NaO3S . For a detailed molecular structure, you may refer to molecular visualization tools or databases .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Sodium trichloromethanesulfonate monohydrate, closely related to sodium dichloromethanesulfonate, has been studied for its crystal structure. The compound crystallizes in a specific arrangement with all atoms in general positions, offering insights into the chemical and physical properties of this class of compounds (Damian, Eriksson, & Sandström, 2006).
Water Treatment
Research on sodium dichloroisocyanurate (NaDCC), a compound similar to sodium dichloromethanesulfonate, indicates its use in household water treatment. It is an alternative to sodium hypochlorite for reducing waterborne diseases, particularly in areas lacking improved water supplies (Clasen & Edmondson, 2006).
Disinfection of Hospital Wastewater
A study on sodium hypochlorite, closely related to sodium dichloromethanesulfonate, shows its use in disinfecting hospital wastewater. This is crucial in controlling nosocomial infectious diseases. The study also focuses on the environmental impact of such disinfection processes (Emmanuel et al., 2004).
Endodontic Applications
Sodium dichloromethanesulfonate could potentially be relevant in endodontics, similar to sodium hypochlorite, which has been evaluated for its effectiveness in preventing the formation of precipitates during dental procedures (Chhabra et al., 2018).
Battery Research
Sodium-based batteries, including sodium dichloromethanesulfonate, have been explored for over 50 years. These batteries are significant for renewable energy storage and electric vehicles, highlighting the potential of sodium compounds in energy applications (Delmas, 2018).
Interaction with Local Anesthetics
Sodium bisulfite, a compound similar to sodium dichloromethanesulfonate, has been studied for its interaction with local anesthetics. This research could be relevant for understanding the biological interactions and potential uses of sodium dichloromethanesulfonate in medical applications (Takenami et al., 2014).
Dental Adhesion Improvement
Research on sodium thiosulfate, related to sodium dichloromethanesulfonate, has been conducted to understand its efficacy in restoring adhesion to dentin treated with sodium hypochlorite. This could suggest similar applications for sodium dichloromethanesulfonate in dental treatments (Corrêa et al., 2016).
Drug Release Method Optimization
Sodium compounds like sodium dichloromethanesulfonate could be relevant in optimizing drug release methods, as shown in a study using diclofenac sodium, where experimental design methodology was applied (Kincl, Turk, & Vrečer, 2005).
Nanoparticle Synthesis
Sodium dichloromethanesulfonate may play a role in nanoparticle synthesis, similar to sodium dodecylbenzenesulfonate, which has been used for removing radioactive atoms in decontamination processes (Kim et al., 2019).
Chemical Analysis
Group 1 and silver dichloromethanesulfonates, including sodium dichloromethanesulfonate, were analyzed via 35Cl NQR spectroscopy. This research contributes to our understanding of the chemical properties and potential applications of these compounds (Gillette & Wulfsberg, 2008).
Dentinal Tubule Penetration
The penetration of sodium hypochlorite into dentinal tubules, a process potentially relevant to sodium dichloromethanesulfonate, has been studied to understand its effects in dental treatments (Zou, Shen, Li, & Haapasalo, 2010).
Eigenschaften
IUPAC Name |
sodium;dichloromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWFIFRPXYWEC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dichloromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)

